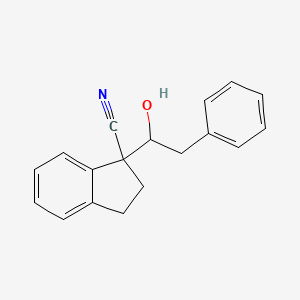
1-(1-hydroxy-2-phenylethyl)-2,3-dihydro-1H-indene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-hydroxy-2-phenylethyl)-2,3-dihydro-1H-indene-1-carbonitrile is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-Hydroxy-2-phenylethyl)-2,3-dihydro-1H-indene-1-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by its molecular formula C16H17N and a molecular weight of approximately 239.32 g/mol. Its structure features an indene core, a hydroxyl group, and a carbonitrile moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase pathways, suggesting potential anti-inflammatory properties.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Neuroprotective Effects : The compound's structure is reminiscent of known neuroprotective agents, raising interest in its potential role in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in inflammatory processes, similar to other indene derivatives.
- Cell Cycle Modulation : Some studies suggest that it could interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of the phenolic hydroxyl group may confer antioxidant properties, reducing oxidative stress in cells.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on HCT116 colon cancer cells. The IC50 value was determined to be 15 µM, indicating significant cytotoxicity.
- Anti-inflammatory Assessment : In a mouse model of inflammation, the compound reduced paw edema by 40% compared to control groups after administration at a dose of 10 mg/kg.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(1-hydroxy-2-phenylethyl)-2,3-dihydroindene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c19-13-18(11-10-15-8-4-5-9-16(15)18)17(20)12-14-6-2-1-3-7-14/h1-9,17,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVXNNDJWLEYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C#N)C(CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














